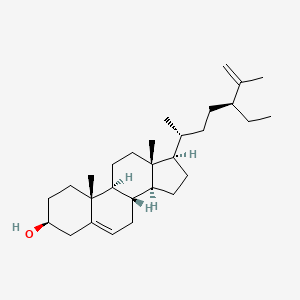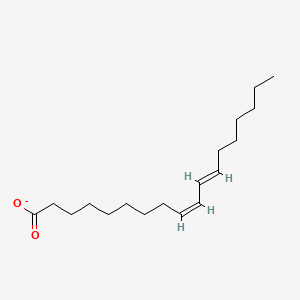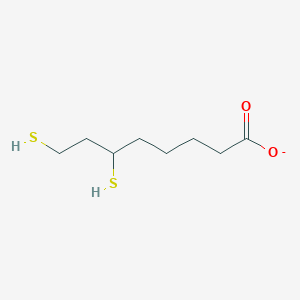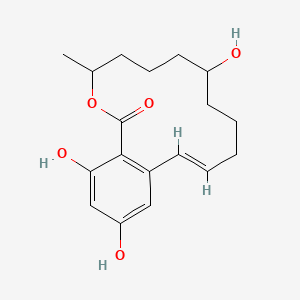
Clerosterol
概要
説明
Clerosterol is a phytosterol, a type of plant sterol, that is found in various plant sources, including the marine alga Codium fragile. It is known for its diverse biological activities, including its role in inhibiting the proliferation of certain cancer cells and its potential therapeutic applications .
科学的研究の応用
Clerosterol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of sterol chemistry and biochemistry.
Biology: this compound is studied for its role in cell membrane structure and function.
作用機序
Target of Action
Clerosterol, a phytosterol isolated from the marine alga Codium fragile, has been found to primarily target A2058 human melanoma cells . It also interacts with drug transporters such as P-glycoprotein (Pgp) , Multidrug Resistance-associated Protein 1 (Mrp1) , and Multidrug Resistance-associated Protein 2 (Mrp2) . These targets play a crucial role in drug resistance, making them important in the context of cancer treatment.
Mode of Action
This compound exerts its effects by inducing apoptotic cell death in A2058 human melanoma cells . This is evidenced by DNA fragmentation, an increase in the number of sub-G1 hypodiploid cells, and the presence of apoptotic bodies . This compound treatment causes the loss of mitochondrial membrane potential . It also alters the expression of apoptosis-associated proteins, including the upregulation of Bax , downregulation of Bcl-2 , and activation of caspases 3 and 9 .
Biochemical Pathways
It is known that this compound influences theapoptosis pathway . The compound’s ability to upregulate Bax, downregulate Bcl-2, and activate caspases 3 and 9 suggests its involvement in the intrinsic (mitochondrial) pathway of apoptosis .
Pharmacokinetics
It is known that this compound can decrease the uptake of certain drugs in cells by interacting with drug transporters . This suggests that this compound may influence drug bioavailability, but more research is needed to fully understand these effects.
Result of Action
This compound’s primary result of action is the induction of apoptotic cell death in A2058 human melanoma cells . This leads to a decrease in the growth of these cells, with an IC50 of 150 µM . This compound also decreases the uptake of certain drugs in cells, potentially working against cancer multidrug resistance by inhibiting Pgp activity .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. For instance, this compound is isolated from the marine alga Codium fragile , suggesting that it may be adapted to function in marine environments.
生化学分析
Biochemical Properties
Clerosterol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been found to inhibit the proliferation of A2058 melanoma cells by inducing apoptosis, cell cycle arrest at the sub-G1 phase, and mitochondrial membrane depolarization
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In A2058 human melanoma cells, this compound induces apoptosis and cell cycle arrest, leading to the inhibition of cell proliferation . Additionally, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. These effects are crucial for understanding the potential therapeutic applications of this compound in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the cellular level. This compound exerts its effects by binding to specific proteins and enzymes, leading to enzyme inhibition or activation. For example, this compound induces mitochondrial membrane depolarization, which is a key step in the apoptosis pathway . Additionally, this compound influences gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its degradation and long-term effects on cellular function are still being studied. In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest within a few hours of treatment, with long-term effects including sustained inhibition of cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can inhibit the proliferation of cancer cells without causing significant toxicity . High doses of this compound may lead to adverse effects, including toxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to lipid metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of lipids, influencing metabolic flux and metabolite levels . The specific metabolic pathways and enzymes that this compound interacts with are still being investigated, but its role in lipid metabolism is a key area of interest.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound within different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications and ensuring its effective delivery to target cells.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cell membrane and mitochondria, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and function within the cell.
準備方法
Synthetic Routes and Reaction Conditions: Clerosterol can be synthesized through various chemical processes. One common method involves the extraction of phytosterols from plant sources, followed by purification and chemical modification. The extraction process typically involves the use of solvents such as hexane in a Soxhlet extractor at elevated temperatures (around 60°C) for several hours .
Industrial Production Methods: In industrial settings, this compound is often produced through the extraction of sterols from vegetable oils or other plant-based materials. The process includes saponification, where the oils are treated with an alkali to convert the sterol esters into free sterols, followed by purification steps such as crystallization or chromatography .
化学反応の分析
Types of Reactions: Clerosterol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes .
類似化合物との比較
Stigmasterol: Another phytosterol with similar biological activities.
Beta-Sitosterol: Known for its cholesterol-lowering effects and anti-inflammatory properties.
Campesterol: Similar in structure and function to clerosterol, with applications in reducing cholesterol levels.
Uniqueness of this compound: this compound is unique due to its specific structure, which allows it to interact with cellular components in a distinct manner. Its ability to induce apoptosis and cell cycle arrest in melanoma cells sets it apart from other phytosterols .
特性
IUPAC Name |
17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,20-21,23-27,30H,2,7-9,11-18H2,1,3-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGKPLPBPGYSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80946457 | |
| Record name | Stigmasta-5,25-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80946457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clerosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2364-23-0 | |
| Record name | Clerosterol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stigmasta-5,25-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80946457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clerosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 °C | |
| Record name | Clerosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[6-(2,4-Dichlorophenyl)-4-methyl-2-oxo-5-phenylmethoxycarbonyl-1,6-dihydropyrimidin-3-yl]butanoic acid](/img/structure/B1233214.png)


![(4aE,6R,7R,8S,14aS)-3-methoxy-6,7-dimethyl-1,2-dioxo-2,6,7,8-tetrahydro-1H-10,12,13-trioxabenzo[1,8]cycloocta[1,2,3-cd]-as-indacen-8-yl rel-(2Z)-2-methylbut-2-enoate](/img/structure/B1233219.png)
![2-(4-cyanophenyl)-N-[(1S,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-4-methyl-thiazole-5-carboxamide](/img/structure/B1233220.png)

![4-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B1233224.png)
![(S)-2-[(R)-3-amino-4-(2-fluorophenyl)butyryl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B1233225.png)



